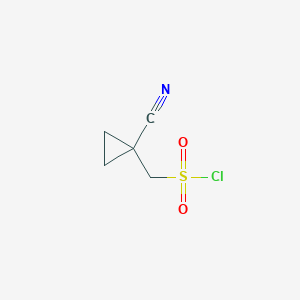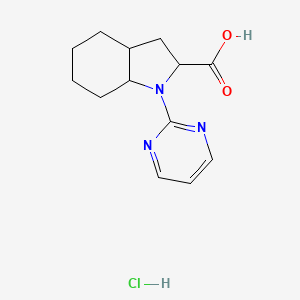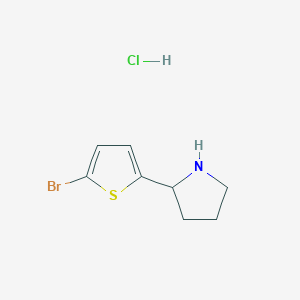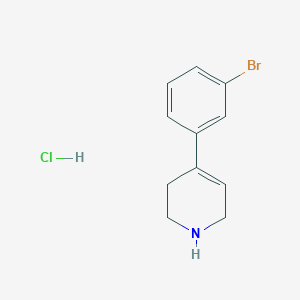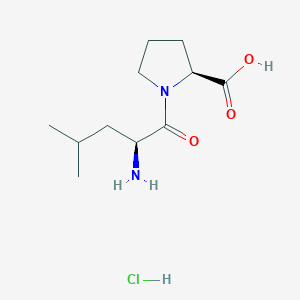
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidin-2-carbonsäure-Hydrochlorid
Übersicht
Beschreibung
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is a dipeptide.
Wissenschaftliche Forschungsanwendungen
Katalysator für Acylierungsreaktionen
“(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidin-2-carbonsäure-Hydrochlorid” kann als effizienter Katalysator für die Acylierung von Alkoholen, Phenolen und Aminen mit Essigsäureanhydrid unter milden und lösungsmittelfreien Bedingungen verwendet werden . Diese Anwendung ist vorteilhaft aufgrund der einfachen Aufarbeitung, der Stabilität des Katalysators, der Nicht-Toxizität und der guten bis hohen Ausbeuten .
Aromastoff
“L-Leucyl-L-prolin-Hydrochlorid” ist als Aromastoff anerkannt . Es wird vom Gemeinsamen FAO/WHO-Expertenausschuss für Lebensmittelzusatzstoffe (JECFA) bewertet und bei derzeitigen Aufnahmemengen als sicher angesehen, wenn es als Aromastoff verwendet wird .
Pharmazeutischer Hilfsstoff
Diese Verbindung kann als pharmazeutischer Hilfsstoff verwendet werden, um Herausforderungen bei der Arzneimittelformulierung zu bewältigen, wie z. B. verbesserte Löslichkeit, Arzneimittelverabreichung, Bioverfügbarkeit, Geschmacksmaskierung, kontrollierte Freisetzung und Stabilität .
Studium des Zellstoffwechsels
“L-Prolin-Analoga” haben sich als wertvolle Reagenzien für das Studium des Zellstoffwechsels und der Regulation der Makromolekülsynthese in sowohl prokaryotischen als auch eukaryotischen Zellen erwiesen .
Antifungal-Aktivität
Cyclo(L-Leucyl-L-Prolyl), ein zyklisches Dipeptid, das aus “L-Leucyl-L-prolin-Hydrochlorid” gewonnen wird, wurde als Inhibitor der Proliferation von Aspergillus flavus gefunden . Diese Verbindung könnte als wirksames Bioprotektivum gegen lebensmittelbedingte pathogene Pilze eingesetzt werden .
Industrielle Verwendung
“L-Prolin-Analoga” sind auch nützliche Verbindungen für industrielle Zwecke . So wurden beispielsweise Mikroorganismen, die L-Prolin überproduzieren, durch Isolierung von Mutanten gewonnen, die gegen L-Prolin-Analoga resistent sind .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of L-Leucyl-L-proline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.
Biochemische Analyse
Biochemical Properties
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of chiral derivatization. It interacts with enzymes such as non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids . The compound’s positively charged derivatization reagent enhances its sensitivity and separation efficiency in biochemical assays .
Cellular Effects
The effects of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function .
Subcellular Localization
The subcellular localization of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding these localization mechanisms is essential for elucidating the compound’s function .
Eigenschaften
IUPAC Name |
1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;/h7-9H,3-6,12H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPUBCBTCSTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585206 | |
| Record name | Leucylproline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87178-63-0 | |
| Record name | Leucylproline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)

![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)


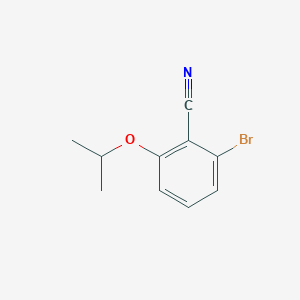
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
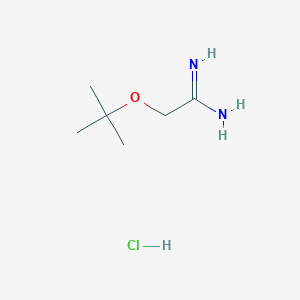
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)
